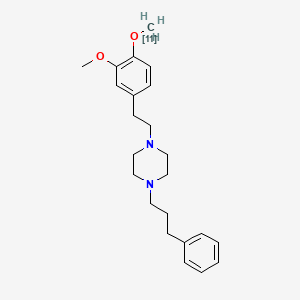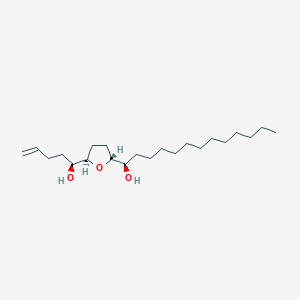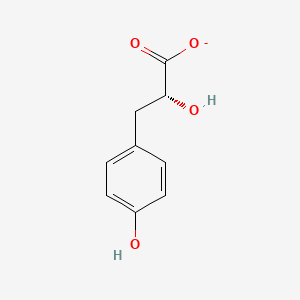
(R)-3-(4-Hydroxyphenyl)lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-(4-hydroxyphenyl)lactate is a 3-(4-hydroxyphenyl)lactate. It is a conjugate base of a (R)-3-(4-hydroxyphenyl)lactic acid.
Wissenschaftliche Forschungsanwendungen
Biocatalysis and Enzyme Reactors :
- (R)-2-Hydroxy-4-phenylbutyric acid, a compound related to (R)-3-(4-Hydroxyphenyl)lactate, has been produced using D-lactate dehydrogenase (LDH) in an enzyme reactor. This method, involving enzymatic reduction, shows potential for large-scale production of similar compounds (Bai & Yang, 2005).
Detection and Analysis in Biological Samples :
- A study focused on the simultaneous determination of 4-hydroxyphenyl lactic acid and related compounds in human urine. This work is significant for biomarker discovery and offers a method for analyzing these compounds in biological samples (Yang, Liu, & Wan, 2017).
Synthetic Applications :
- Various studies have reported on the synthesis of compounds structurally similar to this compound for applications in pharmaceuticals and materials science. These include the synthesis of copolymers and intermediates for herbicides and pharmaceuticals (Tajima et al., 2009); (Wei-feng, 2006).
Biomedical Research :
- In a biomedical context, a study highlighted the role of 3, 4-dihydroxyl-phenyl lactic acid in ameliorating cardiac reperfusion injury. This research contributes to understanding the potential therapeutic applications of similar compounds (Yang et al., 2015).
Environmental Applications :
- Research on the degradation of hydroxy polychlorinated biphenyls using fungal laccase suggests potential environmental applications. This could involve the bioremediation of toxic compounds using enzymes (Keum & Li, 2004).
Eigenschaften
Molekularformel |
C9H9O4- |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1/t8-/m1/s1 |
InChI-Schlüssel |
JVGVDSSUAVXRDY-MRVPVSSYSA-M |
Isomerische SMILES |
C1=CC(=CC=C1C[C@H](C(=O)[O-])O)O |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



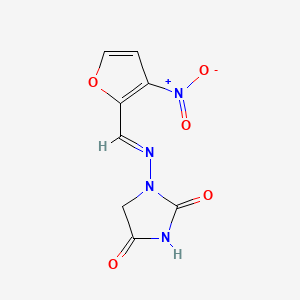
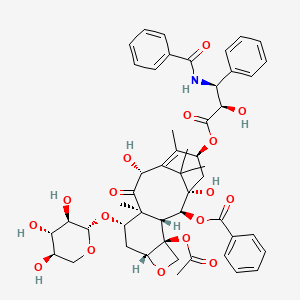
![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
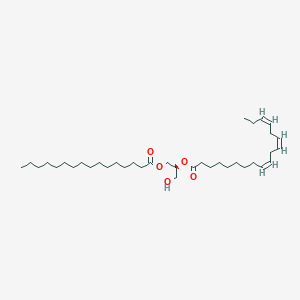
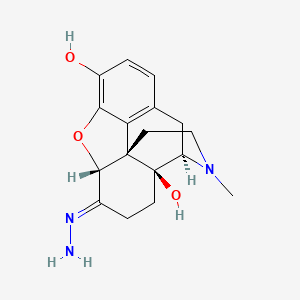
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)


![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
